Sertraline hydrochloride Sertraline hydrochloride
Brand Name: Vulcanchem
CAS No.: 79559-97-0
VCID: VC0000758
InChI: InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
SMILES: C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.[Cl-]
Molecular Formula: C17H18Cl3N
Molecular Weight: 342.7 g/mol

Sertraline hydrochloride

CAS No.: 79559-97-0

VCID: VC0000758

Molecular Formula: C17H18Cl3N

Molecular Weight: 342.7 g/mol

* For research use only. Not for human or veterinary use.

Sertraline hydrochloride - 79559-97-0

Description

Sertraline hydrochloride, commonly known by the brand name Zoloft, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class of medications . SSRIs like sertraline affect the levels of serotonin in the brain to help improve mood and reduce chemical imbalances . It is approved to treat several mental health conditions, including major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder (PD), post-traumatic stress disorder (PTSD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) . Sertraline is available in oral capsules, oral solutions, and oral tablets .

Sertraline works by increasing the amount of serotonin, a natural chemical, in the brain . It is typically taken orally . While sertraline is effective for many, it may cause side effects such as nausea, diarrhea, headache, insomnia, dry mouth, and sexual dysfunction . It should not be taken with monoamine oxidase inhibitors (MAOIs) due to the risk of serotonin syndrome . Sertraline should be stored at room temperature, between 68 F to 77 F (20 C to 25 C) .

Sertraline is similar to other SSRIs like citalopram and fluoxetine, which also increase serotonin levels in the brain . These drugs share similar pharmacological effects despite structural differences . Sertraline was developed by scientists at Pfizer and was first approved for medical use in the United States in 1991 .

CAS No. 79559-97-0
Product Name Sertraline hydrochloride
Molecular Formula C17H18Cl3N
Molecular Weight 342.7 g/mol
IUPAC Name (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
Standard InChIKey BLFQGGGGFNSJKA-XHXSRVRCSA-N
SMILES C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.[Cl-]
Canonical SMILES CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Appearance A crystalline solid
Synonyms Altruline
Apo Sertraline
Apo-Sertraline
Aremis
Besitran
Gen Sertraline
Gen-Sertraline
Gladem
Hydrochloride, Sertraline
Lustral
Novo Sertraline
Novo-Sertraline
ratio Sertraline
ratio-Sertraline
Rhoxal sertraline
Rhoxal-sertraline
Sealdin
Sertraline
Sertraline Hydrochloride
Sertraline Hydrochloride (1S-cis)-Isomer
Zoloft
Reference 1:Br J Clin Pharmacol. 2004 Nov;58 Suppl 1:25-33. Concurrent administration of donepezil HCl and sertraline HCl in healthy volunteers: assessment of pharmacokinetic changes and safety following single and multiple oral doses.Nagy CF,Kumar D,Perdomo CA,Wason S,Cullen EI,Pratt RD, PMID: 15496220 PMCID: PMC1884554 DOI: 10.1111/j.1365-2125.2004.01801.x
Abstract: AIM: This study evaluated the safety and pharmacokinetics (PK) of donepezil HCl and sertraline HCl when administered separately and in combination.METHODS: This was a randomized, open-label, three-period crossover study. In consecutive dosing periods separated by washout periods of > or = 3 weeks, healthy volunteers received either oral donepezil HCI 5 mg once daily for 15 days, oral sertraline HCl 50 mg once daily for 5 days followed by 10 days of once-daily sertraline HCl 100 mg, or the simultaneous administration of oral donepezil HCl and sertraline HCl. Plasma donepezil and sertraline concentrations were determined by high performance liquid chromatography/mass spectrometry. Safety was evaluated by physical and laboratory evaluations and the monitoring of adverse events (AEs).RESULTS: A total of 19 volunteers (16 male and three female) were enrolled. Three male subjects withdrew from the study prematurely due to AEs (one case of nausea/stomach cramps and one case of eosinophilia during combination treatment, and one upper respiratory tract infection during treatment with sertraline HCl alone). In subjects who completed all three treatment periods (n = 16), the concurrent administration of donepezil HCl and sertraline HCl did not alter the steady-state (day 15) PK parameters of donepezil HCl. A small (< 12%) but statistically significant (P = 0.02) increase in donepezil C(max) was seen after single doses of sertraline HCl and donepezil HCl on day 1 but this was not thought to be clinically meaningful. No significant differences in the t(max) or AUC(0-24 h) of donepezil were observed between the donepezil HCl only or donepezil HCl plus sertraline HCl groups on day 1. No significant changes in sertraline PK parameters were observed either on day 1 (single dose) or on day 15 (steady state) when sertraline HCl was co-administered with donepezil HCl. Generally, the concurrent administration of donepezil HCl and sertraline HCl was well tolerated, with no serious AEs reported during the study. Some digestive system AEs tended to occur more frequently during combination treatment than with either treatment alone, but there was no statistically significant increase in the incidence of any individual AE. The most common AEs during the combination therapy were nausea and diarrhoea, which were rated as mild or moderate in severity. These AEs were also reported during the administration of each drug alone.CONCLUSIONS: The co-administration of once-daily oral donepezil HCl 5 mg for 15 days and once-daily oral sertraline HCl (50 mg for 5 days increased to 100 mg for 10 days) did not result in any clinically meaningful pharmacokinetic interactions, and no unexpected AEs were observed.
PubChem Compound 63009
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator